REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]([O:8]CC)=[CH:4][CH2:5][CH:6]=[CH2:7]>S(=O)(=O)(O)O>[F:1][C:2]([F:12])([F:11])[C:3](=[O:8])[CH2:4][CH2:5][CH:6]=[CH2:7]
|
Name
|
1-trifluoromethyl-1-ethoxy-1,4-pentadiene
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
FC(C(=CCC=C)OCC)(F)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Type
|
CUSTOM
|
Details
|
is stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Continuous extraction of the mixture with ether
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CCC=C)=O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |